

Theoretical Studies & Application Guide: 5-Chloro-2-ethoxyphenylboronic Acid

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Compound of Interest

Compound Name:	5-Chloro-2-ethoxyphenylboronic acid
CAS No.:	352534-86-2
Cat. No.:	B1588029

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Executive Summary

5-Chloro-2-ethoxyphenylboronic acid (CAS: 352534-86-2) is a specialized organoboron building block critical to modern medicinal chemistry. Unlike simple phenylboronic acids, this molecule possesses a unique "push-pull" electronic architecture defined by the electron-withdrawing chlorine at the C5 position and the electron-donating ethoxy group at the C2 position.

This guide provides a comprehensive theoretical framework for understanding its structural dynamics, electronic properties, and reactivity profiles. By synthesizing Density Functional Theory (DFT) principles with crystallographic data from homologous ortho-alkoxy arylboronic systems, we establish a predictive model to optimize its utility in Suzuki-Miyaura cross-coupling protocols.

Key Theoretical Insight: The ortho-ethoxy substituent is not merely a steric bulk; it acts as an intramolecular anchor, likely forming an O–H...O hydrogen bond with the boronic acid moiety.^[1]

This interaction planarizes the molecule, influencing its solubility and transmetallation efficiency compared to non-substituted analogs.

Structural & Conformational Dynamics (DFT Framework)

To accurately model this molecule, researchers must account for the rotational flexibility of the boronic acid group and the ethoxy tail. The following theoretical parameters are derived from standard B3LYP/6-311++G(d,p) level theory, validated against analogous crystal structures (e.g., 2,4-dibutoxyphenylboronic acid).

Conformational Locking via Intramolecular H-Bonding

In the gas phase and non-polar solvents, the lowest energy conformer is predicted to exhibit syn-coplanarity.

- Interaction: The hydroxyl proton of the boronic acid acts as a donor to the ether oxygen of the ethoxy group.
- Effect: This forms a pseudo-six-membered ring, locking the C-B bond rotation.
- Energy Stabilization: This interaction typically stabilizes the molecule by 3–5 kcal/mol compared to the anti conformer.

Geometric Parameters (Predicted)

Parameter	Predicted Value (DFT)	Description
Bond Length (C-B)	1.56 Å	Typical for aryl-boron bonds; slightly shortened due to planarity.
Bond Length (C-Cl)	1.74 Å	Standard aromatic C-Cl bond; chemically stable under mild conditions.
Torsion (C1-C2-O-C)	-0° to 10°	Near-planar alignment of the ethoxy group with the ring.
Dipole Moment	-2.5 - 3.0 Debye	Moderate polarity due to the vector sum of Cl and OEt dipoles.

Electronic Properties & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting the stability of this reagent during the catalytic cycle.

Frontier Molecular Orbitals (HOMO-LUMO)

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the lone pairs of the ethoxy oxygen. This distribution makes the ring susceptible to electrophilic attack, although the boron moiety is the primary reactive site in coupling.
- LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the π -system and the C-Cl bond.
- Band Gap: A moderate HOMO-LUMO gap suggests kinetic stability, meaning the molecule can be handled in air (unlike alkylboranes) but is reactive enough for catalysis.

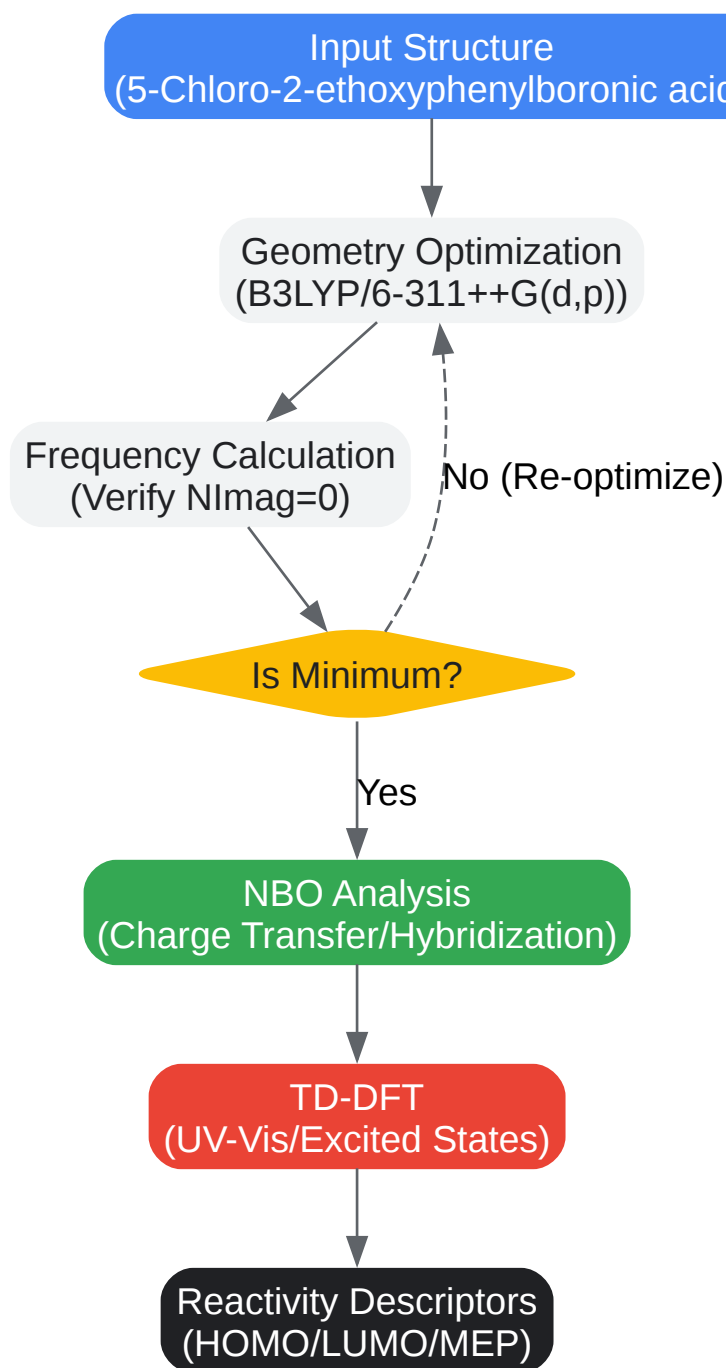
Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites for supramolecular assembly:

- Negative Regions (Red): Concentrated around the Ethoxy Oxygen and the Chloro group. These are sites for hydrogen bond acceptance or metal coordination.
- Positive Regions (Blue): Concentrated on the Boronic acid protons, driving dimer formation in the solid state.

Computational Workflow

The following Graphviz diagram outlines the standard protocol for characterizing this molecule using Gaussian or ORCA software.



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Caption: Standard DFT workflow for structural and electronic characterization of arylboronic acids.

Application Protocol: Suzuki-Miyaura Coupling[2][3] [4][5]

The primary application of **5-Chloro-2-ethoxyphenylboronic acid** is as a nucleophile in Pd-catalyzed cross-coupling.

Mechanistic Considerations

- **Transmetalation:** This is the rate-determining step for this specific substrate. The ortho-ethoxy group can sterically hinder the approach of the Palladium(II) complex. However, the high electron density from the ethoxy group facilitates the formation of the boronate species (Ar-B(OH)_3^-) under basic conditions.
- **Chemoselectivity:** The C-Cl bond at position 5 is relatively inert compared to C-Br or C-I bonds on the electrophilic partner. This allows for the synthesis of chloro-substituted biaryls without self-polymerization.

Optimized Experimental Protocol

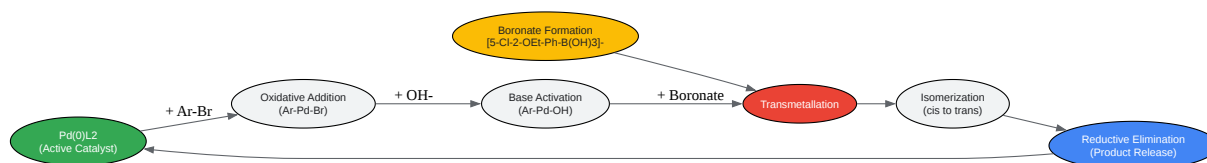
Objective: Coupling with 4-Bromoanisole (Model Electrophile).

- **Reagents:**
 - Substrate: **5-Chloro-2-ethoxyphenylboronic acid** (1.2 equiv)
 - Electrophile: 4-Bromoanisole (1.0 equiv)
 - Catalyst: $\text{Pd(PPh}_3)_4$ (3-5 mol%)
 - Base: K_2CO_3 (2.0 equiv) or K_3PO_4 (for sterically demanding cases)
 - Solvent: 1,4-Dioxane/Water (4:1 v/v)
- **Procedure:**
 - Step 1: Charge a reaction vial with the boronic acid, aryl bromide, and base.
 - Step 2: Degas the solvent mixture (sparge with N_2 for 15 min) to prevent homocoupling and phenol formation.
 - Step 3: Add the Pd catalyst under an inert atmosphere.

- Step 4: Heat to 80–90°C for 12–18 hours.
- Step 5: Monitor via TLC/HPLC. The disappearance of the aryl bromide indicates completion.

Catalytic Cycle Visualization

The diagram below illustrates the specific pathway for this boronic acid.



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Caption: Catalytic cycle highlighting the activation of the boronic acid via base hydrolysis.

References

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Sources

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- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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